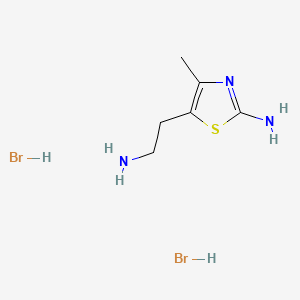

二氢溴化铵他明

描述

Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .

Molecular Structure Analysis

The molecular formula of Amthamine dihydrobromide is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Amthamine dihydrobromide is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .科学研究应用

Neuroscience

Amthamine dihydrobromide is a selective H2 agonist used in neuroscience to study neurotransmission and receptor dynamics. It has been utilized to investigate the role of H2 receptors in neuronal signaling pathways and their influence on cognitive functions like memory and learning .

Pharmacology

In pharmacological research, Amthamine dihydrobromide serves as a tool to understand the effects of H2 receptor activation. It helps in exploring the therapeutic potential of H2 agonists and antagonists, particularly in conditions like ulcers and acid reflux where gastric acid secretion plays a crucial role .

Gastroenterology

Amthamine dihydrobromide’s ability to increase gastric acid secretion makes it valuable in gastroenterological studies. Researchers use it to model conditions such as Zollinger-Ellison syndrome and to test new treatments for their efficacy in regulating stomach acid levels .

Cardiovascular Research

This compound is instrumental in cardiovascular research, particularly in understanding the vasodilatory effects mediated by H2 receptors. Studies involving Amthamine dihydrobromide help in deciphering the complex interactions between histamine receptors and cardiovascular functions like blood pressure regulation .

Immunology

In immunological studies, Amthamine dihydrobromide is used to examine the histamine-mediated immune responses. It aids in the exploration of how H2 receptor activation can influence immune cell behavior, inflammatory processes, and potentially the development of immunotherapies .

Endocrinology

Amthamine dihydrobromide has been applied in endocrinological research to study its effects on hormone secretion and receptor interaction. It provides insights into how histamine receptors can influence hormonal balance and the potential implications for treating endocrine disorders .

作用机制

Target of Action

Amthamine dihydrobromide is a highly selective agonist for the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and vasodilation of cerebral arteries .

Mode of Action

Amthamine dihydrobromide interacts with the Histamine H2 receptor, triggering a response that is slightly more potent than histamine itself . It has a weak antagonistic effect on the Histamine H3 receptor and shows no activity at the Histamine H1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by Amthamine dihydrobromide is the histamine signaling pathway. By acting as an agonist at the Histamine H2 receptor, it influences the regulation of gastric acid secretion . The compound also induces vasodilation of cerebral arteries , which could impact blood flow in the brain.

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The activation of the Histamine H2 receptor by Amthamine dihydrobromide leads to an increase in gastric acid secretion . Additionally, it causes vasodilation of cerebral arteries and decreases myogenic tone . These actions can have various effects at the molecular and cellular levels, potentially influencing processes such as digestion and cerebral blood flow.

未来方向

属性

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amthamine dihydrobromide | |

CAS RN |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

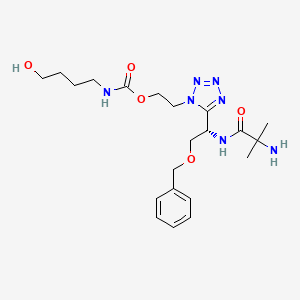

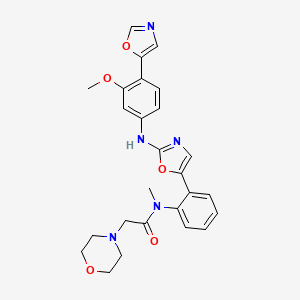

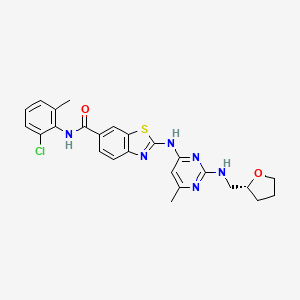

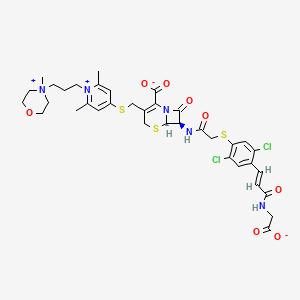

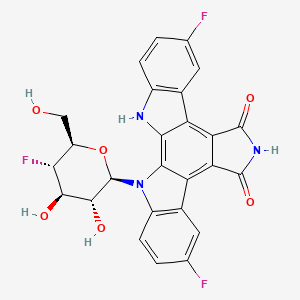

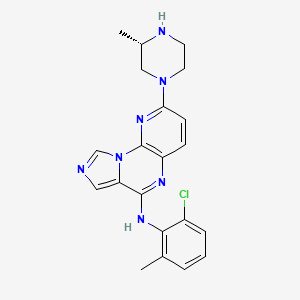

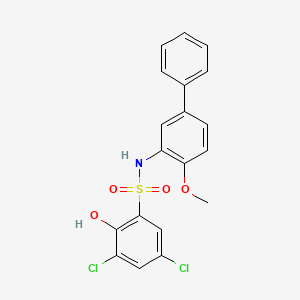

Feasible Synthetic Routes

Q & A

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, amthamine dihydrobromide mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that amthamine dihydrobromide promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of amthamine dihydrobromide led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while amthamine dihydrobromide (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, amthamine dihydrobromide acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of amthamine dihydrobromide on cholangiocyte function in vitro. [] These studies confirmed that amthamine dihydrobromide stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using amthamine dihydrobromide has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that amthamine dihydrobromide, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of amthamine dihydrobromide in influencing cardiac tissue remodeling and fibrosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)